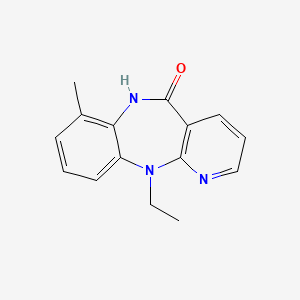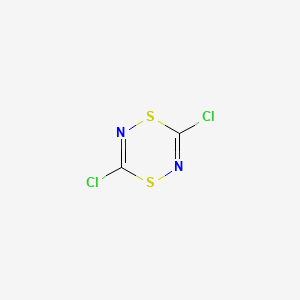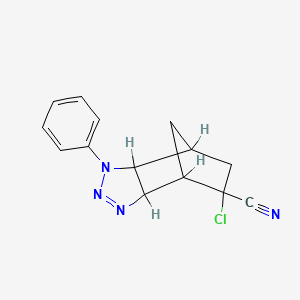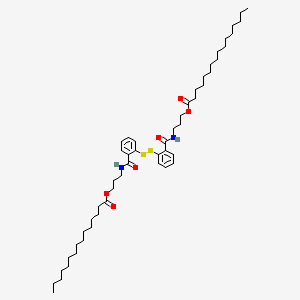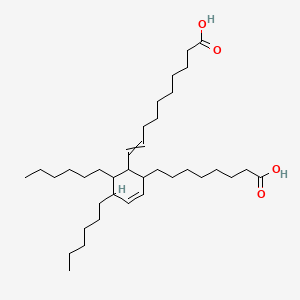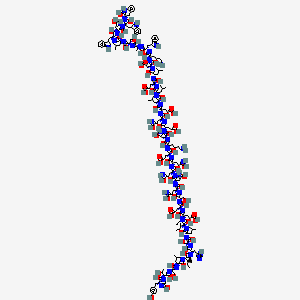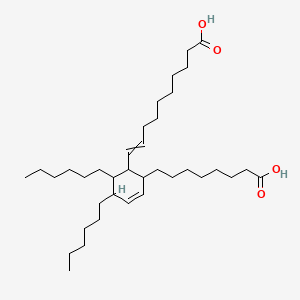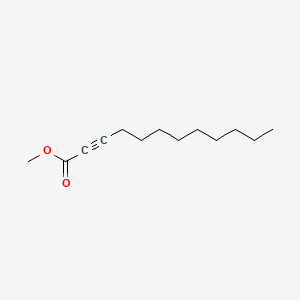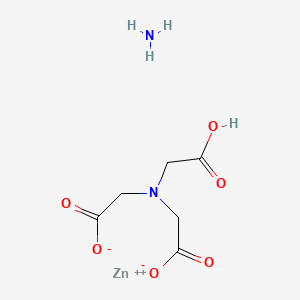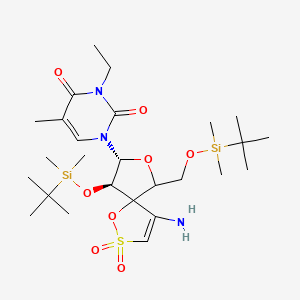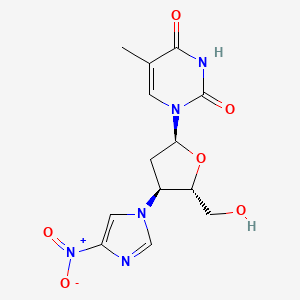
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-(4-nitro-1H-imidazol-1-yl)-alpha-D-erythro-pentofuranosyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-(4-nitro-1H-imidazol-1-yl)-alpha-D-erythro-pentofuranosyl)-5-methyl- is a synthetic nucleoside analog. Compounds of this class are often used in medicinal chemistry for their potential antiviral and anticancer properties. These compounds mimic the structure of natural nucleosides and can interfere with nucleic acid synthesis in cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-(4-nitro-1H-imidazol-1-yl)-alpha-D-erythro-pentofuranosyl)-5-methyl- typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidinedione core and the pentofuranosyl sugar.
Glycosylation: The pentofuranosyl sugar is glycosylated with the pyrimidinedione core under acidic conditions.
Nitroimidazole Introduction: The nitroimidazole group is introduced via a nucleophilic substitution reaction.
Final Modifications: The final product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.
Purification: Employing large-scale chromatography and crystallization techniques.
Quality Control: Ensuring the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction of the nitro group to an amine is possible under hydrogenation conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated imidazole derivatives.
Scientific Research Applications
Chemistry
Synthesis of Analogues: Used as a starting material for the synthesis of various nucleoside analogues.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of nucleophilic substitution and oxidation-reduction reactions.
Biology
Antiviral Research: Investigated for its potential to inhibit viral replication.
Anticancer Research: Studied for its ability to interfere with DNA synthesis in cancer cells.
Medicine
Drug Development: Potential candidate for the development of antiviral and anticancer drugs.
Diagnostic Tools: Used in the development of diagnostic assays for detecting viral infections.
Industry
Pharmaceutical Manufacturing: Used in the production of nucleoside analog drugs.
Biotechnology: Employed in the synthesis of modified nucleotides for research purposes.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This can lead to:
Chain Termination: Preventing the elongation of DNA or RNA chains.
Enzyme Inhibition: Inhibiting enzymes involved in nucleic acid synthesis, such as polymerases.
Induction of Mutations: Causing mutations in viral or cancer cell genomes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxycytidine: Another nucleoside analog with antiviral properties.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Azidothymidine: A nucleoside analog used in the treatment of HIV.
Uniqueness
Nitroimidazole Group: The presence of the nitroimidazole group provides unique chemical reactivity and biological activity.
Specificity: The compound’s structure allows for specific interactions with viral and cancer cell enzymes, making it a potent inhibitor.
Properties
CAS No. |
132149-46-3 |
|---|---|
Molecular Formula |
C13H15N5O6 |
Molecular Weight |
337.29 g/mol |
IUPAC Name |
1-[(2S,4S,5S)-5-(hydroxymethyl)-4-(4-nitroimidazol-1-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15N5O6/c1-7-3-17(13(21)15-12(7)20)11-2-8(9(5-19)24-11)16-4-10(14-6-16)18(22)23/h3-4,6,8-9,11,19H,2,5H2,1H3,(H,15,20,21)/t8-,9+,11-/m0/s1 |
InChI Key |
XUKCCARSWOCHPT-NGZCFLSTSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)N3C=C(N=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C=C(N=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


